molecular formula C12H15NO4 B14842079 4-Cyclopropoxy-6-isopropoxynicotinic acid

4-Cyclopropoxy-6-isopropoxynicotinic acid

Katalognummer: B14842079
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: DQXXHNNNKOXSQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-6-isopropoxynicotinic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-6-isopropoxynicotinic acid involves several steps. One common synthetic route includes the reaction of nicotinic acid with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

4-Cyclopropoxy-6-isopropoxynicotinic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-6-isopropoxynicotinic acid is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-6-isopropoxynicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-6-isopropoxynicotinic acid can be compared with other similar compounds, such as:

    4-Cyclopropoxy-2,6-dimethoxyphenol: This compound also contains a cyclopropoxy group but differs in its phenolic structure.

    4-Isopropoxy-6-methoxynicotinic acid: Similar to this compound, but with a methoxy group instead of a cyclopropoxy group.

    4-Cyclopropoxy-6-ethoxynicotinic acid: This compound has an ethoxy group in place of the isopropoxy group.

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

4-cyclopropyloxy-6-propan-2-yloxypyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-7(2)16-11-5-10(17-8-3-4-8)9(6-13-11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

DQXXHNNNKOXSQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=C(C(=C1)OC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.